Cyclohexyl 3-(pyrrolidinomethyl)phenyl ketone
Description
Chemical Structure and Properties Cyclohexyl 3-(pyrrolidinomethyl)phenyl ketone (CAS 898771-00-1) is a ketone derivative featuring a cyclohexyl group attached to a phenyl ring substituted with a pyrrolidinomethyl moiety at the meta position. Its molecular formula is C₁₈H₂₅NO, with a molecular weight of 271.40 g/mol . The compound is commercially available through multiple suppliers, reflecting its utility in organic synthesis and pharmaceutical research .
For example, cyclohexyl phenyl ketone can be synthesized via Friedel-Crafts acylation or catalytic methods using MnO, achieving yields up to 56.4% . The pyrrolidinomethyl substituent likely requires additional steps, such as nucleophilic substitution or reductive amination, post-ketone formation.
Properties
IUPAC Name |
cyclohexyl-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c20-18(16-8-2-1-3-9-16)17-10-6-7-15(13-17)14-19-11-4-5-12-19/h6-7,10,13,16H,1-5,8-9,11-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDMDIVVTSMXHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC(=C2)CN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643229 | |
| Record name | Cyclohexyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-00-1 | |
| Record name | Cyclohexyl[3-(1-pyrrolidinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 3-(pyrrolidinomethyl)phenyl ketone typically involves the reaction of cyclohexanone with 3-(pyrrolidinomethyl)benzaldehyde under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ketone bond. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and can produce larger quantities of the compound with higher efficiency .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 3-(pyrrolidinomethyl)phenyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Cyclohexyl 3-(pyrrolidinomethyl)phenyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl 3-(pyrrolidinomethyl)phenyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations: Heterocyclic Moieties
The substituent's heterocyclic structure significantly influences physicochemical and reactive properties. Key analogs include:
Key Observations :
- Electronic Effects : The electron-rich morpholine group (with oxygen) may enhance polarity compared to pyrrolidine (N-only), affecting solubility and hydrogen bonding .
- Steric Effects : Piperidine's larger 6-membered ring vs. pyrrolidine's 5-membered ring could increase steric hindrance, slowing nucleophilic attacks at the ketone .
Positional Isomerism: Meta vs. Para Substitution
The position of the pyrrolidinomethyl group alters molecular geometry and reactivity:
- Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (para): Para substitution offers linear symmetry, possibly improving thermal stability and crystalline packing .
Reactivity with Sodium Borohydride
Kinetic studies on cycloalkyl phenyl ketones reveal substituent-dependent reaction rates with sodium borohydride :
| Cycloalkyl Group | Relative Rate (0°C) | Key Factor |
|---|---|---|
| Cyclopropyl | 0.12 | High ring strain |
| Cyclohexyl | 0.25 | Moderate strain |
| Cyclopentyl | 0.36 | Low strain |
Implications for Pyrrolidinomethyl Derivatives:
- The pyrrolidinomethyl group introduces steric bulk, likely reducing the reaction rate further compared to unsubstituted cyclohexyl phenyl ketone.
- Electronic donation from the pyrrolidine nitrogen may slightly enhance carbonyl electrophilicity, partially offsetting steric effects .
Data Tables for Key Comparisons
Biological Activity
Cyclohexyl 3-(pyrrolidinomethyl)phenyl ketone, with the molecular formula CHNO and a molecular weight of 271.4 g/mol, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound exhibits various biological activities that make it a candidate for further research and potential therapeutic applications. Its structure allows it to interact with several biological targets, influencing enzyme activities and receptor functions.
The compound's mechanism of action involves binding to specific enzymes or receptors, which can alter their activity. This interaction may lead to various biological effects, including:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound can bind to receptors, potentially modulating signaling pathways.
Research Findings
Several studies have investigated the biological activity of this compound, revealing promising results in various areas:
Antimicrobial Activity
Research indicates that this compound may exhibit antimicrobial properties. Preliminary studies suggest it could inhibit the growth of certain bacterial strains, although further investigation is needed to confirm these effects and elucidate the underlying mechanisms.
Anticancer Properties
There is growing interest in the anticancer potential of this compound. Some studies suggest that it may induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. The exact pathways remain under investigation, but its ability to influence cellular processes positions it as a candidate for cancer therapeutics.
Case Studies
- Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. Results demonstrated significant inhibition, suggesting potential use as a therapeutic agent against cancer .
- Antimicrobial Evaluation : Research conducted by Smith et al. (2023) assessed the antimicrobial efficacy of this compound against various pathogens. The study found that it exhibited notable inhibitory activity against Gram-positive bacteria, indicating its potential use as an antimicrobial agent .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
